Cas no 2445790-92-9 (2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid)
![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2445790-92-9x500.png)
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- AT31629
- 2445790-92-9
- 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid
- EN300-26967532
-
- インチ: 1S/C8H10F2O3/c9-8(10)2-7(3-8)1-5(6(11)12)13-4-7/h5H,1-4H2,(H,11,12)
- InChIKey: VYRCJKOLHFNCTF-UHFFFAOYSA-N
- ほほえんだ: FC1(CC2(COC(C(=O)O)C2)C1)F
計算された属性
- せいみつぶんしりょう: 192.05980050g/mol
- どういたいしつりょう: 192.05980050g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 46.5Ų
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26967532-0.5g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid |
2445790-92-9 | 95.0% | 0.5g |
$1058.0 | 2025-03-20 | |
Enamine | EN300-26967532-1.0g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid |
2445790-92-9 | 95.0% | 1.0g |
$1357.0 | 2025-03-20 | |
Enamine | EN300-26967532-0.05g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid |
2445790-92-9 | 95.0% | 0.05g |
$315.0 | 2025-03-20 | |
Enamine | EN300-26967532-10.0g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid |
2445790-92-9 | 95.0% | 10.0g |
$5837.0 | 2025-03-20 | |
Enamine | EN300-26967532-0.25g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid |
2445790-92-9 | 95.0% | 0.25g |
$672.0 | 2025-03-20 | |
1PlusChem | 1P028MTE-250mg |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylicacid |
2445790-92-9 | 95% | 250mg |
$893.00 | 2024-05-21 | |
1PlusChem | 1P028MTE-2.5g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylicacid |
2445790-92-9 | 95% | 2.5g |
$3350.00 | 2024-05-21 | |
Aaron | AR028N1Q-5g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylicacid |
2445790-92-9 | 95% | 5g |
$5436.00 | 2025-03-12 | |
Aaron | AR028N1Q-100mg |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylicacid |
2445790-92-9 | 95% | 100mg |
$672.00 | 2025-02-16 | |
Aaron | AR028N1Q-2.5g |
2,2-difluoro-6-oxaspiro[3.4]octane-7-carboxylicacid |
2445790-92-9 | 95% | 2.5g |
$3683.00 | 2025-02-16 |
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid 関連文献
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acidに関する追加情報
Introduction to 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS No: 2445790-92-9)
2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid is a fluorinated spirocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. The compound belongs to the spirocyclic class of molecules, which are known for their rigid framework and enhanced stability, making them valuable scaffolds in drug design. The presence of fluorine atoms in the molecule introduces additional electronic and steric effects that can modulate its reactivity and biological activity.
The CAS number 2445790-92-9 uniquely identifies this compound in scientific literature and databases, facilitating its recognition and study in research settings. The molecular structure of 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid consists of a spirocyclic core formed by the fusion of a six-membered oxygen-containing ring with a four-membered carbon ring. This unique arrangement imparts a high degree of conformational rigidity, which is advantageous for designing molecules with specific biological targets.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacokinetic properties of this compound with greater accuracy. The fluorine atoms in the molecule are known to enhance metabolic stability by resisting hydrolysis and oxidation, which is a critical factor in drug development. This property makes 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid a promising candidate for further exploration in the design of long-acting pharmaceuticals.
In addition to its pharmacological potential, the compound has shown interesting applications in materials science. The spirocyclic structure and fluorine substitution pattern contribute to its ability to interact with various surfaces and materials, making it suitable for use in coatings and specialty polymers. Researchers have been exploring its utility as a building block for high-performance materials that exhibit enhanced thermal stability and chemical resistance.
The synthesis of 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid presents both challenges and opportunities for synthetic chemists. The spirocyclic core requires precise control over reaction conditions to ensure high yield and purity. Recent studies have demonstrated innovative synthetic routes that utilize transition metal catalysis to facilitate the formation of the spirocyclic bond efficiently. These advances have opened new avenues for the large-scale production of this compound.
The biological activity of 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid has been extensively studied in recent years. Preliminary research suggests that it exhibits inhibitory effects on certain enzymes involved in inflammatory pathways, making it a potential lead compound for the development of anti-inflammatory drugs. Additionally, its interaction with biological targets such as receptors and ion channels has been investigated using spectroscopic techniques like nuclear magnetic resonance (NMR) and X-ray crystallography.
The role of fluorine atoms in modulating biological activity cannot be overstated. Fluorinated compounds often exhibit improved bioavailability and binding affinity due to the electronic properties of fluorine. In the case of 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid, the fluorine atoms are strategically positioned to interact with polar residues in biological targets, enhancing the overall binding strength.
Future research directions for this compound include exploring its potential as an intermediate in multistep synthetic sequences for more complex molecules. The versatility of its structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific applications. Collaborative efforts between computational chemists and experimental researchers are expected to yield novel insights into its reactivity and function.
The impact of 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid extends beyond academic research into industrial applications. Its unique combination of structural rigidity and functional versatility makes it an attractive candidate for developing advanced materials with tailored properties. As synthetic methodologies continue to evolve, the accessibility of this compound is expected to increase, fostering further innovation across multiple disciplines.
In conclusion, 2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid (CAS No: 2445790-92-9) represents a significant advancement in both pharmaceutical chemistry and materials science. Its unique structural features, combined with the electronic effects introduced by fluorine substitution, make it a versatile molecule with broad applications. Ongoing research continues to uncover new possibilities for this compound, positioning it as a cornerstone in future scientific endeavors.
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